ethyl 5-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
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Overview
Description
ETHYL 5-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPOXY]-2-METHYL-1-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines an indole core with a benzodiazole moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPOXY]-2-METHYL-1-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPOXY]-2-METHYL-1-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and benzodiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol .
Scientific Research Applications
ETHYL 5-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPOXY]-2-METHYL-1-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPOXY]-2-METHYL-1-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(1-HYDROXY-1-METHYLETHYL)-2-PROPYL-IMIDAZOLE-5-CARBOXYLATE: Shares a similar ester functional group but differs in the core structure.
5-ETHYL-3-HYDROXY-4-METHYL-2(5H)-FURANONE: Contains a furanone ring instead of an indole core.
1-(2-HYDROXY-5-METHYLPHENYL)ETHANONE: Features a hydroxyphenyl group but lacks the benzodiazole moiety.
Uniqueness
ETHYL 5-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPOXY]-2-METHYL-1-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE is unique due to its combination of an indole core with a benzodiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C30H31N3O4 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
ethyl 5-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C30H31N3O4/c1-5-36-30(35)29-20(3)33(22-12-10-19(2)11-13-22)27-15-14-24(16-25(27)29)37-18-23(34)17-32-21(4)31-26-8-6-7-9-28(26)32/h6-16,23,34H,5,17-18H2,1-4H3 |
InChI Key |
JUUGXKMZIHZOFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3C(=NC4=CC=CC=C43)C)O)C5=CC=C(C=C5)C)C |
Origin of Product |
United States |
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